1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro-
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Overview
Description
1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a benzodioxin ring system with an amino group and a carbonitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzodioxane-6-amine with a suitable nitrile source under controlled conditions. For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding oxides of the benzodioxin ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial agents and enzyme inhibitors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s ability to inhibit certain enzymes makes it a valuable tool for studying enzyme mechanisms and pathways.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit enzymes such as lipoxygenase and cholinesterase . The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzodioxane-6-amine
- 1,4-Benzodioxin-6-yl benzenesulfonamide
- 2,3-Dihydro-1,4-benzodioxin-6-yl cyclopentane-1-carbonitrile
Uniqueness
1,4-Benzodioxin-6-carbonitrile, 7-amino-2,3-dihydro- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-amino-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQZTJODBBGNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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